
9-(2,6-Dimethylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,6-Dimethylphenyl)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives Fluorene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,6-Dimethylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorene and 2,6-dimethylphenyl bromide.
Grignard Reaction: The 2,6-dimethylphenyl bromide is reacted with magnesium to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with fluorene under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(2,6-Dimethylphenyl)-9H-fluorene can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into various hydrofluorene derivatives.
Substitution: The compound can participate in substitution reactions, where the 2,6-dimethylphenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Chemistry:
Photophysical Studies: The compound’s unique photophysical properties make it valuable in studying fluorescence and phosphorescence phenomena.
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biology:
Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Drug Development:
Industry:
OLEDs: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent light-emitting properties.
Sensors: It can be employed in the fabrication of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 9-(2,6-Dimethylphenyl)-9H-fluorene is primarily related to its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo various processes, such as fluorescence or phosphorescence, depending on the environment and conditions. The molecular targets and pathways involved in these processes are primarily related to the compound’s electronic structure and the interactions with its surroundings.
Comparison with Similar Compounds
9-Phenyl-9H-fluorene: Similar in structure but lacks the dimethyl substitution on the phenyl group.
9,10-Diphenylanthracene: Another fluorene derivative with different substitution patterns.
9,10-Dimethylanthracene: A related compound with methyl groups at the 9 and 10 positions of anthracene.
Uniqueness:
Photophysical Properties: The presence of the 2,6-dimethylphenyl group at the 9-position of fluorene imparts unique photophysical properties to the compound, making it distinct from other fluorene derivatives.
Properties
CAS No. |
18153-41-8 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
9-(2,6-dimethylphenyl)-9H-fluorene |
InChI |
InChI=1S/C21H18/c1-14-8-7-9-15(2)20(14)21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13,21H,1-2H3 |
InChI Key |
KBNWUKITKVUTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


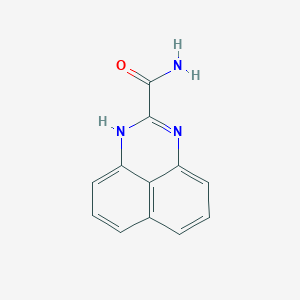
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
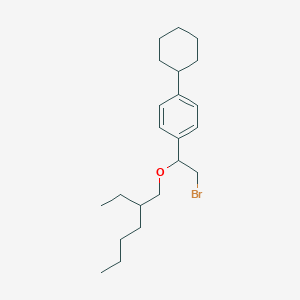
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
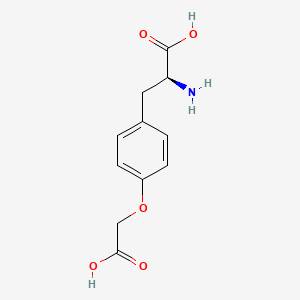
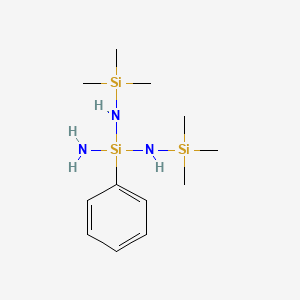
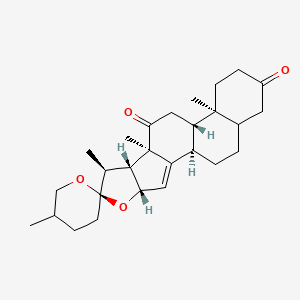
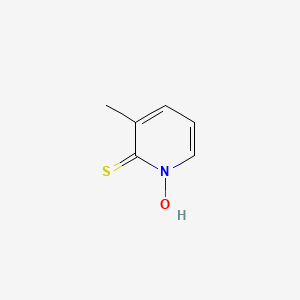
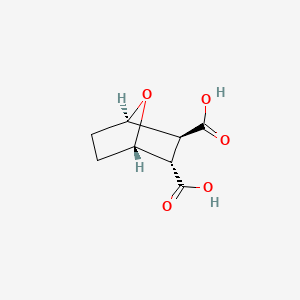
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
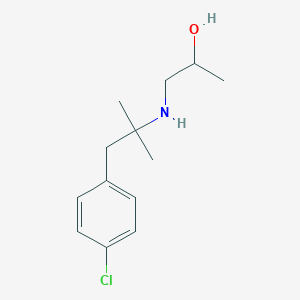

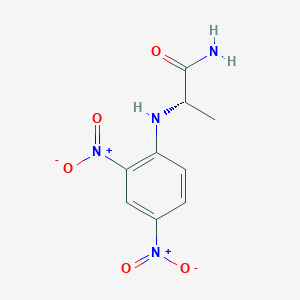
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
